Taurodeoxycholic acid-d4

Description

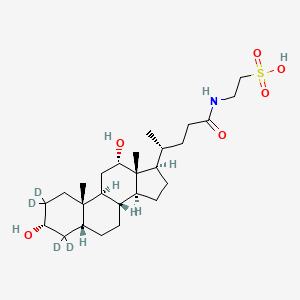

Structure

3D Structure

Properties

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

503.7 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2 |

InChI Key |

AWDRATDZQPNJFN-QFNLNYLLSA-N |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Taurodeoxycholic acid-d4: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid-d4 (TDCA-d4) is the deuterated form of taurodeoxycholic acid (TDCA), a secondary bile acid. In the field of biomedical research and drug development, stable isotope-labeled compounds like TDCA-d4 are indispensable tools, primarily serving as internal standards for quantitative analysis by mass spectrometry. The incorporation of deuterium atoms results in a higher mass-to-charge ratio (m/z) compared to the endogenous, unlabeled compound, without significantly altering its chemical and physical properties. This allows for precise and accurate quantification of TDCA in complex biological matrices by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of TDCA-d4, including its properties, analytical applications, and the biological pathways of its unlabeled counterpart.

Chemical and Physical Properties

This compound is a derivative of deoxycholic acid conjugated with a deuterated taurine molecule. Key chemical identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₄₀D₄NNaO₅S |

| Molecular Weight | 525.71 g/mol |

| CAS Number | 2410279-82-0 (sodium salt) |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) |

| Solubility | Soluble in methanol, DMSO, and DMF |

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous taurodeoxycholic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for robust and reliable bioanalytical methods.[1]

Sample Preparation: Protein Precipitation

A common and straightforward method for extracting bile acids from serum or plasma is protein precipitation.

Protocol:

-

To 50 µL of serum or plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides a general LC-MS/MS methodology for the analysis of taurodeoxycholic acid. Optimization is typically required for specific instrumentation and matrices.

Table of LC-MS/MS Parameters:

| Parameter | Typical Conditions |

| LC System | UHPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate |

| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration. A typical run time is 10-15 minutes. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (TDCA) | Precursor ion (Q1): m/z 498.3 -> Product ion (Q3): m/z 80.0 |

| MRM Transition (TDCA-d4) | Precursor ion (Q1): m/z 502.3 -> Product ion (Q3): m/z 80.0 |

Method Validation Data

The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of taurodeoxycholic acid using TDCA-d4 as an internal standard.[2][3]

| Parameter | Typical Performance |

| Linearity Range | 5 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 85 - 115% |

| Precision (CV%) | < 15% |

| Recovery | 92 - 110% |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

Biological Context: Signaling Pathways of Taurodeoxycholic Acid

While this compound is primarily an analytical tool, its unlabeled counterpart, TDCA, is a biologically active molecule involved in various cellular signaling pathways. Understanding these pathways is crucial for interpreting quantitative data in a biological context.

PI3K/Akt Signaling Pathway

Taurodeoxycholic acid can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.

cAMP Signaling Pathway

Bile acids, including TDCA, can also modulate intracellular signaling through the cyclic AMP (cAMP) pathway, often initiated by G protein-coupled receptors (GPCRs) such as TGR5.

Experimental Workflow for TDCA Quantification

The following diagram illustrates a typical experimental workflow for the quantification of TDCA in biological samples using TDCA-d4.

Synthesis of this compound

The synthesis of this compound is not commonly performed in a standard research laboratory and is typically sourced from commercial suppliers specializing in stable isotope-labeled compounds. The synthesis generally involves two key stages: the synthesis of deuterated taurine and its subsequent conjugation to deoxycholic acid. The introduction of deuterium atoms is achieved using deuterated starting materials and reagents in a multi-step chemical synthesis. The final product is purified by chromatographic techniques and its chemical and isotopic purity are confirmed by analytical methods such as NMR and mass spectrometry.

Conclusion

This compound is a critical analytical reagent that enables the accurate and precise quantification of its endogenous counterpart in various biological matrices. Its use as an internal standard in LC-MS/MS-based methods is fundamental to research in metabolomics, clinical diagnostics, and drug development, particularly in studies related to liver diseases, metabolic disorders, and the gut microbiome. A thorough understanding of the analytical methodologies and the biological roles of taurodeoxycholic acid is essential for the effective application of this valuable research tool.

References

Taurodeoxycholic Acid-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical properties, structure, and analytical methodologies of Taurodeoxycholic acid-d4 (TDCA-d4). It also explores the key signaling pathways influenced by its non-deuterated counterpart, Taurodeoxycholic acid (TDCA), offering a valuable resource for researchers in drug development and metabolic studies.

Chemical Properties and Structure

This compound is the deuterated form of Taurodeoxycholic acid, a taurine-conjugated secondary bile acid. The incorporation of four deuterium atoms provides a stable isotopic label, making it an ideal internal standard for the accurate quantification of endogenous TDCA in biological samples by mass spectrometry.[1]

Chemical Identifiers

Multiple CAS numbers have been assigned to this compound and its sodium salt. It is crucial for researchers to note the specific form they are using.

| Compound Name | CAS Number | Molecular Formula | Formula Weight ( g/mol ) |

| This compound | 1332881-65-8 | C₂₆H₄₁D₄NO₆S | 503.7 |

| This compound Sodium Salt | 2410279-82-0 | C₂₆H₄₀D₄NNaO₆S | 525.7 |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | [2] |

| Purity | ≥95% to ≥99% (lot-dependent) | [2][3] |

| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 2 mg/mLPBS (pH 7.2): 3 mg/mL | [4] |

| Storage | -20°C | [4] |

Chemical Structure

The chemical structure of this compound consists of a steroid nucleus derived from deoxycholic acid, conjugated to a taurine molecule via an amide linkage. The four deuterium atoms are typically located on the cholanoyl skeleton.

Synonyms: TDCA-d4, Sodium Taurodeoxycholate-d4

Experimental Protocols: Quantification of Taurodeoxycholic Acid by LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of Taurodeoxycholic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol synthesized from established methods.

Experimental Workflow

Caption: General workflow for the quantification of Taurodeoxycholic acid using a deuterated internal standard.

Detailed Methodology

2.2.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2.2.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

2.2.3. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for bile acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Taurodeoxycholic acid: The precursor ion (Q1) is typically the [M-H]⁻ ion at m/z 498.4. The product ion (Q3) can vary, with common fragments being monitored.

-

This compound: The precursor ion (Q1) will be the [M-H]⁻ ion at m/z 502.4. The product ion (Q3) will be monitored similarly to the non-deuterated form.

-

Signaling Pathways of Taurodeoxycholic Acid

Taurodeoxycholic acid, and other bile acids, are not only involved in digestion but also act as signaling molecules that regulate various metabolic processes.[5] They exert their effects primarily through the activation of specific receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.

Caption: Simplified FXR signaling pathway activated by Taurodeoxycholic acid.

TGR5 Signaling

TGR5 is a G-protein coupled receptor that, upon activation by bile acids, initiates a cascade of intracellular signaling events, primarily through the production of cyclic AMP (cAMP).

Caption: Overview of the TGR5 signaling pathway initiated by Taurodeoxycholic acid.

Downstream Signaling Cascades

The activation of FXR and TGR5 by bile acids can modulate several key intracellular signaling pathways, including the Protein Kinase A (PKA), Protein Kinase C (PKC), AKT, and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are integral to cellular processes such as proliferation, apoptosis, and metabolism.

Caption: Interplay of bile acid receptors and major downstream signaling pathways.

This technical guide provides a foundational understanding of this compound and its biological context. For more detailed information on specific applications and signaling interactions, researchers are encouraged to consult the primary literature cited herein.

References

The Role of Deuterated Bile Acids in Advancing Metabolic Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of deuterated bile acids in metabolic studies. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to leverage these powerful tools for investigating bile acid metabolism, kinetics, and signaling pathways. This guide delves into the core principles of stable isotope-based metabolic research, offers detailed experimental protocols, and presents quantitative data and key signaling pathways in a clear and accessible format.

Introduction: The Significance of Bile Acid Metabolism

Bile acids, synthesized from cholesterol in the liver, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, they have emerged as critical signaling molecules that regulate their own synthesis and enterohepatic circulation, as well as glucose, lipid, and energy homeostasis. The farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) are key receptors through which bile acids exert these systemic metabolic effects. Dysregulation of bile acid metabolism is implicated in a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), cholestasis, and type 2 diabetes, making them a key area of investigation for novel therapeutic interventions.

Deuterated Bile Acids: A Powerful Tool for Metabolic Research

Deuterated bile acids are stable isotope-labeled versions of naturally occurring bile acids, where one or more hydrogen atoms are replaced by deuterium. This subtle modification makes them ideal tracers in metabolic studies for several key reasons:

-

Non-Radioactive: Unlike radiolabeled isotopes, deuterated compounds are non-radioactive and safe for use in human studies.

-

Chemically Identical: Deuterated bile acids behave almost identically to their endogenous counterparts in biological systems.

-

Mass Shift: The increased mass due to deuterium allows for their distinction from endogenous bile acids using mass spectrometry.

These properties make deuterated bile acids invaluable for two primary applications in metabolic research: as internal standards for accurate quantification and as tracers for in vivo kinetic studies.

Applications of Deuterated Bile Acids in Metabolic Studies

Internal Standards for Accurate Quantification

In mass spectrometry-based quantification of endogenous bile acids, deuterated bile acids are widely used as internal standards.[1][2] They are added to biological samples at a known concentration at the beginning of the sample preparation process. Because they have nearly identical chemical and physical properties to the endogenous analytes, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By measuring the ratio of the endogenous bile acid to its deuterated counterpart, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise quantification.

In Vivo Kinetic Studies: Measuring Pool Size and Turnover Rates

A key application of deuterated bile acids is in determining the kinetics of the bile acid pool in vivo using the stable isotope dilution technique. This method allows for the measurement of two critical parameters:

-

Bile Acid Pool Size: The total amount of a specific bile acid circulating in the enterohepatic system.

-

Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is newly synthesized and replaces the amount lost each day.

The synthesis rate of a bile acid can then be calculated by multiplying the pool size by the FTR. These kinetic parameters provide a dynamic view of bile acid metabolism that cannot be obtained from static concentration measurements alone.

Experimental Protocols

In Vivo Bile Acid Kinetic Study Protocol

This protocol outlines a typical approach for conducting a bile acid kinetic study in human subjects using deuterated bile acids.

4.1.1. Subject Preparation and Isotope Administration:

-

Fasting: Subjects should fast overnight for at least 12 hours before the administration of the deuterated bile acids.

-

Isotope Administration: A precisely weighed amount of the deuterated bile acid(s) (e.g., deuterated cholic acid, chenodeoxycholic acid) is administered orally in a capsule or dissolved in a suitable vehicle. The dosage will depend on the specific bile acid and the sensitivity of the analytical method.

4.1.2. Blood Sampling:

-

Baseline Sample: A blood sample is collected immediately before the administration of the deuterated bile acid to determine the natural isotopic abundance.

-

Time-Course Sampling: Blood samples are collected at multiple time points after administration to track the decay of the deuterated bile acid enrichment. A traditional approach involves collecting up to nine samples over four days. However, a simplified two-point sampling method, with samples taken at approximately 12 and 72 hours post-administration, has been shown to provide statistically reliable data for group comparisons.[3]

4.1.3. Sample Processing and Storage:

-

Serum/Plasma Separation: Blood samples are centrifuged to separate serum or plasma.

-

Storage: Samples are stored at -80°C until analysis to ensure the stability of the bile acids.

Sample Preparation for Mass Spectrometry Analysis

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Protein Precipitation: To 50 µL of serum or plasma, add 10 µL of a deuterated internal standard mix and 140 µL of methanol to precipitate proteins.[4]

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis requires derivatization to make the bile acids volatile.

-

Extraction: Bile acids are extracted from the biological matrix using a suitable solvent.

-

Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized, for example, by methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups.[5]

-

Analysis: The derivatized sample is then injected into the GC-MS system.

Quantitative Data Presentation

The following tables summarize typical quantitative data for bile acid kinetics in healthy adults and in patients with specific metabolic diseases.

Table 1: Bile Acid Kinetics in Healthy Adults

| Bile Acid | Pool Size (µmol/kg) | Fractional Turnover Rate (day⁻¹) | Synthesis Rate (µmol/kg/day) | Reference |

| Cholic Acid | 24.1 ± 11.7 | 0.29 ± 0.12 | 7.0 ± 3.4 | [6] |

| Chenodeoxycholic Acid | 22.9 ± 7.8 | 0.23 ± 0.10 | 5.3 ± 2.3 | [6] |

Table 2: Impact of Diet on Primary Bile Acid Synthesis in Healthy Men

| Diet | Total Primary Bile Acid Synthesis (µmol/kg/day) | Cholate Synthesis (µmol/kg/day) | Chenodeoxycholate Synthesis (µmol/kg/day) | Reference |

| Low-Fat (0%) | 10.3 ± 2.8 | 6.1 ± 1.7 | 4.2 ± 1.1 | [7] |

| Intermediate-Fat (41%) | 14.8 ± 3.9 | 7.4 ± 2.0 | 7.4 ± 2.0 | [7] |

| High-Fat (83%) | 10.6 ± 2.9 | 7.0 ± 1.9 | 3.6 ± 1.0 | [7] |

Table 3: Bile Acid Kinetics in Patients with Benign Recurrent Intrahepatic Cholestasis (BRIC) vs. Healthy Controls

| Bile Acid | Group | Pool Size (µmol/kg) | Fractional Turnover Rate (day⁻¹) | Reference |

| Cholic Acid | BRIC Patients | 8.0 ± 4.2 | 0.70 ± 0.29 | [6] |

| Healthy Controls | 24.1 ± 11.7 | 0.29 ± 0.12 | [6] | |

| Chenodeoxycholic Acid | BRIC Patients | 11.7 ± 4.7 | 0.58 ± 0.27 | [6] |

| Healthy Controls | 22.9 ± 7.8 | 0.23 ± 0.10 | [6] |

Table 4: Serum Bile Acid Concentrations in Healthy Controls vs. Patients with Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)

| Bile Acid | Healthy Controls (nM) | MASLD Patients (nM) | p-value | Reference |

| Total Bile Acids | 1850 ± 150 | 2600 ± 200 | < 0.01 | [8] |

| Cholic Acid (CA) | 200 ± 30 | 350 ± 50 | < 0.05 | [8] |

| Chenodeoxycholic Acid (CDCA) | 300 ± 40 | 500 ± 60 | < 0.01 | [8] |

| Ursodeoxycholic Acid (UDCA) | 100 ± 20 | 180 ± 30 | < 0.05 | [8] |

Visualization of Key Pathways and Workflows

Bile Acid Signaling Pathways

Bile acids regulate metabolism primarily through the activation of the nuclear receptor FXR and the membrane-bound receptor TGR5.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Regulation of Bile Salt Pool Size in Man | Semantic Scholar [semanticscholar.org]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. Benign recurrent intrahepatic cholestasis: altered bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-fat, high-carbohydrate and high-fat, low-carbohydrate diets decrease primary bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of serum bile acid profiles among individuals with metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Taurodeoxycholic acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Taurodeoxycholic acid-d4, a deuterated analog of the secondary bile acid, Taurodeoxycholic acid. It is primarily utilized as an internal standard in mass spectrometry-based quantification of bile acids in various biological matrices. This guide covers its chemical properties, a detailed experimental protocol for its use, and insights into the signaling pathways modulated by its non-deuterated counterpart.

Core Chemical and Physical Data

This compound is available in both its free acid form and as a sodium salt. The choice between these forms depends on the specific requirements of the experimental setup, such as solubility and the pH of the medium. The key quantitative data for both forms are summarized below for easy reference and comparison.

| Property | This compound (Acid Form) | This compound (Sodium Salt) |

| CAS Number | 1332881-65-8[1] | 2410279-82-0[2][3] |

| Molecular Formula | C₂₆H₄₁D₄NO₆S[1] | C₂₆H₄₀D₄NNaO₆S[3] |

| Molecular Weight | 503.7 g/mol [1] | 525.7 g/mol [2] |

Experimental Protocol: Quantification of Bile Acids using this compound as an Internal Standard

The following protocol outlines a typical workflow for the quantification of bile acids in biological samples, such as serum or plasma, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)

This step is crucial for removing proteins that can interfere with the analysis and damage the analytical column.

-

To 200 µL of serum or plasma sample, add 780 µL of cold methanol.[4]

-

Add 20 µL of an internal standard stock solution containing this compound.[4] The final concentration of the internal standard should be optimized based on the expected concentration range of the endogenous bile acids.

-

Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the samples at a high speed (e.g., 18,000 x g) for 5-10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]

Liquid Chromatography (LC) Separation

Chromatographic separation is essential for resolving different bile acid isomers and separating them from other matrix components.

-

Column: A reverse-phase C18 column is commonly used for bile acid analysis.[5]

-

Mobile Phase A: Water with a small amount of an additive to improve ionization, such as 0.1% formic acid.

-

Mobile Phase B: An organic solvent mixture, such as acetonitrile/isopropanol, also with an additive like 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic bile acids.

-

Flow Rate: A flow rate of around 0.4-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL of the prepared sample is injected.

Tandem Mass Spectrometry (MS/MS) Detection

The mass spectrometer is used for the sensitive and selective detection of the target bile acids and the internal standard.

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.

-

Data Analysis: The concentration of each bile acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the bile acid standards.

Below is a graphical representation of the experimental workflow.

Caption: Workflow for bile acid quantification using an internal standard.

Signaling Pathways Modulated by Taurodeoxycholic Acid

While this compound itself is used as a chemically inert tracer, its non-deuterated form, Taurodeoxycholic acid (TDCA), and the closely related Tauroursodeoxycholic acid (TUDCA), are biologically active molecules that modulate several important signaling pathways. Understanding these pathways is crucial for researchers in drug development and cellular biology.

Akt/GSK3β Signaling Pathway

TUDCA has been shown to exert neuroprotective effects by activating the Akt signaling pathway.[3] Activation of Akt leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), a key enzyme involved in apoptosis and inflammation.

Caption: TUDCA-mediated activation of the Akt/GSK3β pathway.

NF-κB Signaling Pathway

TUDCA has demonstrated anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, TUDCA can reduce the expression of pro-inflammatory cytokines.

Caption: TUDCA's inhibitory effect on the NF-κB signaling pathway.

TGR5 Signaling Pathway

Tauroursodeoxycholic acid can also signal through the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids. Activation of TGR5 can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates various downstream effectors, contributing to anti-inflammatory and metabolic effects.

Caption: TUDCA signaling through the TGR5 receptor.

This guide provides a foundational understanding of this compound and its applications. For specific experimental conditions and further details on the biological roles of bile acids, consulting the primary scientific literature is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medpace.com [medpace.com]

An In-depth Technical Guide on the Synthesis and Purification of Taurodeoxycholic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Taurodeoxycholic acid-d4 (TDCA-d4), a crucial internal standard for mass spectrometry-based bioanalysis. This document details the synthetic pathway, purification methodologies, and analytical characterization of TDCA-d4, presenting quantitative data in structured tables and experimental protocols with clarity and precision.

Introduction

This compound is the deuterium-labeled form of Taurodeoxycholic acid (TDCA), a secondary bile acid formed in the liver through the conjugation of deoxycholic acid with taurine. Due to its structural similarity and mass difference from the endogenous analyte, TDCA-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) applications, enabling accurate quantification of TDCA in various biological matrices. This guide outlines a robust methodology for the preparation and purification of high-purity TDCA-d4 for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the deuterated intermediate, Deoxycholic acid-d4 (DCA-d4), followed by its conjugation with taurine.

Synthesis of Deoxycholic acid-d4 (DCA-d4) from Cholic Acid

The synthesis of Deoxycholic acid-d4 (specifically Deoxycholic acid-2,2,4,4-d4) can be achieved from cholic acid through a multi-step process involving selective oxidation, deuteration, and reduction.

Experimental Protocol:

-

Oxidation of Cholic Acid: Cholic acid is first oxidized to 7,12-diketo-3α-hydroxycholanic acid. This can be achieved using a suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or by a Swern oxidation.

-

Enolization and Deuteration: The resulting diketone is then subjected to base-catalyzed enolization in the presence of a deuterium source, such as deuterium oxide (D2O) with a catalytic amount of sodium deuteroxide (NaOD). This allows for the exchange of the acidic α-protons at the C-2 and C-4 positions with deuterium atoms. The reaction is typically stirred at room temperature until sufficient deuterium incorporation is achieved, which can be monitored by mass spectrometry.

-

Reduction of the Diketone: The deuterated diketone is then reduced back to the corresponding diol using a reducing agent like sodium borohydride in an appropriate solvent. This step should be carefully controlled to ensure the desired stereochemistry at the C-7 and C-12 positions is retained.

-

Purification of DCA-d4: The crude Deoxycholic acid-d4 is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system, such as methanol/water, to yield the pure deuterated intermediate.

Conjugation of Deoxycholic acid-d4 with Taurine

The final step involves the formation of an amide bond between the carboxylic acid group of Deoxycholic acid-d4 and the amino group of taurine. A common and efficient method for this conjugation is through the use of a coupling agent.

Experimental Protocol:

-

Activation of Deoxycholic acid-d4: Deoxycholic acid-d4 (1.0 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or a mixture of dioxane and water.

-

Amide Bond Formation: To this solution, taurine (1.5-2.0 equivalents) and a coupling agent, such as diethyl phosphorocyanidate (DEPC, 1.2 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in the presence of a base like triethylamine (TEA), are added. The reaction mixture is stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Isolation: The reaction mixture is then quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the final product is critical to ensure its suitability as an internal standard. A combination of chromatographic and recrystallization techniques is employed to achieve high purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of bile acid conjugates.

Experimental Protocol:

-

Column and Mobile Phase: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Purification: The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto the HPLC column. The fractions containing the pure product are collected based on the UV absorbance profile.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a final polishing step to obtain a highly crystalline and pure product.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is determined. This is often a binary solvent system, such as methanol/water or ethanol/ether.

-

Recrystallization: The purified this compound from the HPLC step is dissolved in a minimum amount of the hot solvent system. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final, high-purity this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Yield and Purity

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | Deoxycholic acid-d4 | 70-80 | >98 |

| 2 | This compound | 85-95 | >99 |

Table 2: Analytical Characterization Data

| Analysis | Parameter | Expected Value for this compound |

| Mass Spectrometry | [M-H]⁻ (m/z) | 502.3 |

| Major Fragment Ions (MS/MS) | 124.0, 80.0 | |

| ¹H NMR | Chemical Shifts (δ, ppm) | Shifts corresponding to the deoxycholic acid backbone with the absence of signals for protons at C-2 and C-4. Signals for the taurine moiety will be present. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Shifts corresponding to the deoxycholic acid backbone and the taurine moiety. |

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows for this compound.

The Critical Role of Taurodeoxycholic Acid-d4 in Advancing Bile Acid Profiling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids, once viewed merely as digestive surfactants, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Accurate and precise quantification of individual bile acids in biological matrices is therefore paramount for understanding their role in health and disease, and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the use of Taurodeoxycholic acid-d4 (TDCA-d4), a stable isotope-labeled internal standard, in the robust and reliable profiling of bile acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Imperative for Internal Standards in Bile Acid Analysis

Quantitative analysis of endogenous molecules like bile acids by LC-MS/MS is susceptible to various sources of error, including inefficiencies in sample extraction, matrix effects during ionization, and fluctuations in instrument performance.[1][2] To correct for this variability and ensure data accuracy and precision, a suitable internal standard (IS) is indispensable.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical workflow.[1][3]

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[2][4][5] These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[1][3] This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the SIL-IS, while their identical chemical properties ensure they co-elute chromatographically and experience similar extraction efficiencies and matrix effects.[2][4]

This compound (TDCA-d4): An Ideal Internal Standard

This compound (TDCA-d4) is the deuterated form of taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid.[6][7][8] Its properties make it an excellent internal standard for the quantification of TDCA and other structurally related bile acids.

Key Attributes of TDCA-d4:

-

Chemical and Physical Similarity: TDCA-d4 shares the same chemical structure and properties as endogenous TDCA, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis.[8][9]

-

Mass Distinction: The incorporation of four deuterium atoms provides a clear mass shift, allowing for its distinct detection from the endogenous analyte by the mass spectrometer.[6][7][8]

-

Co-elution: Due to its identical chromatography, TDCA-d4 co-elutes with endogenous TDCA, ensuring that any matrix effects experienced at that retention time are accounted for.

-

Commercial Availability: TDCA-d4 is commercially available from various suppliers, making it accessible for research and clinical laboratories.[5][10]

Experimental Workflow for Bile Acid Profiling using TDCA-d4

The following diagram illustrates a typical experimental workflow for the quantification of bile acids in a biological sample, such as serum or plasma, using TDCA-d4 as an internal standard.

Caption: A generalized workflow for bile acid quantification using TDCA-d4.

Detailed Experimental Protocols

Sample Preparation

A common method for extracting bile acids from serum or plasma is protein precipitation.[11][12]

-

Aliquoting: Aliquot 100 µL of the biological sample (serum, plasma, etc.) into a microcentrifuge tube.[11]

-

Internal Standard Addition: Add a specific volume (e.g., 20 µL) of a working solution of TDCA-d4 (and other relevant SIL-IS) in a solvent like methanol to each sample, calibrator, and quality control.[12][13] The concentration of the internal standard should be optimized for the specific assay.

-

Protein Precipitation: Add a larger volume (e.g., 200-400 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.[11][12][14]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly for about one minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[12][14]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.[11][14]

-

Dilution/Reconstitution: The supernatant may be diluted further or evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.[11][14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of bile acids are typically performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][15]

Table 1: Typical LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Typical Setting |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[5][16] |

| Mobile Phase A | Water with an additive like 0.1% formic acid or ammonium formate.[17] |

| Mobile Phase B | Acetonitrile/Methanol mixture with a similar additive.[11][17] |

| Flow Rate | 0.3 - 0.5 mL/min[11][13] |

| Injection Volume | 5 - 10 µL[11][17] |

| MS System | Triple quadrupole mass spectrometer[14] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[13][17] |

| Scan Mode | Multiple Reaction Monitoring (MRM)[11][13][17] |

Quantitative Data and MRM Transitions

In MRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and internal standard. This provides high selectivity and sensitivity.

Table 2: Example MRM Transitions for TDCA and TDCA-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Taurodeoxycholic Acid (TDCA) | 498.3[13] | 80.0[13] | Optimized for instrument |

| This compound (TDCA-d4) | 502.4 | 80.0 | Optimized for instrument |

Note: The exact m/z values and collision energies may vary slightly depending on the specific instrument and experimental conditions.

The Principle of Quantification with a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like TDCA-d4 allows for accurate quantification by correcting for variations throughout the analytical process. The following diagram illustrates this principle.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Bile Acid Signaling Pathways

Bile acids are not only involved in digestion but also act as signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors like the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5). These interactions regulate genes involved in bile acid, lipid, and glucose metabolism. TDCA, as a secondary bile acid, is an important component of this signaling network.

Caption: Simplified overview of bile acid signaling pathways involving TDCA.

Conclusion

This compound is a critical tool for accurate and precise bile acid profiling. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable quantification of taurodeoxycholic acid and other related bile acids by effectively correcting for analytical variability. The methodologies outlined in this guide provide a framework for researchers, scientists, and drug development professionals to implement robust and high-quality bile acid analysis in their studies, ultimately advancing our understanding of the multifaceted roles of bile acids in human health and disease.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. Home - Cerilliant [cerilliant.com]

- 4. researchgate.net [researchgate.net]

- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.1. Bile acids included in study [bio-protocol.org]

- 7. Liquid chromatography mass spectrometry bile acid quantitation in bile. [bio-protocol.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Taurochenodeoxycholic acid-d4 sodium | 2410279-85-3 | KWD27985 [biosynth.com]

- 10. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. medpace.com [medpace.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. 2.9. Assessment of Bile Acids in Intestines [bio-protocol.org]

- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Deuterated Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern bioanalysis and drug development, the pursuit of precision, accuracy, and reliability is paramount. Deuterated internal standards have emerged as a cornerstone in achieving these goals, particularly in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the biological and analytical significance of deuterated internal standards. It delves into their role in enhancing bioanalytical method performance, their critical application in pharmacokinetic and metabolic studies, and the underlying principles of the kinetic isotope effect that can be leveraged in drug design. This document offers detailed experimental protocols, quantitative data comparisons, and visual workflows to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize deuterated internal standards in their work.

The Foundational Role of Deuterated Internal Standards in Quantitative Bioanalysis

The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The fundamental principle lies in the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This chemical similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By adding a known concentration of the deuterated internal standard to a sample at the earliest stage of analysis, it effectively normalizes for variability that can be introduced during the analytical workflow.[4]

The primary advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[5] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction and more reliable quantification.[1]

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can introduce significant errors. A deuterated internal standard, being chemically analogous, will be lost at a similar rate to the analyte, thus correcting for this variability.

-

Improved Accuracy and Precision: By mitigating the effects of sample processing and matrix variability, deuterated internal standards lead to a significant improvement in the accuracy and precision of quantitative bioanalytical methods.[3][4]

Quantitative Comparison of Assay Performance

The impact of using a deuterated internal standard on assay performance is not merely theoretical. The following table summarizes data from a study on the anticancer agent kahalalide F, comparing the performance of a bioanalytical assay using a structural analog internal standard versus a deuterated internal standard.

| Parameter | Analog Internal Standard | Deuterated (D8) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation of Bias | 8.6 | 7.6 |

| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |

| Variance Comparison (p-value) | - | 0.02 (significantly lower variance than analog) |

Data summarized from a study on kahalalide F bioanalysis.[3]

The data clearly demonstrates that the use of a deuterated internal standard resulted in a statistically significant improvement in both the accuracy (mean bias closer to 100%) and precision (lower variance) of the assay.[3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Bioanalytical Method Validation Using a Deuterated Internal Standard

This protocol outlines the key steps for validating a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard, in accordance with regulatory guidelines.[6][7]

1. Preparation of Stock and Working Solutions:

- Prepare primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with the appropriate solvent.

- Prepare a working solution of the deuterated internal standard at a concentration that yields a robust response in the mass spectrometer.

2. Preparation of Calibration Standards and Quality Control Samples:

- Prepare calibration standards by spiking blank human plasma with the analyte working solutions to achieve a concentration range that covers the expected in-vivo concentrations. A typical calibration curve consists of a blank (no analyte, no internal standard), a zero standard (internal standard only), and 6-8 non-zero concentrations.

- Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.

3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the deuterated internal standard working solution and vortex briefly.

- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

- Vortex for 2 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

- Inject a defined volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

- Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

5. Validation Parameters:

- Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and internal standard.

- Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

- Calibration Curve: The calibration curve should be linear over the defined concentration range, with a correlation coefficient (r²) of ≥ 0.99.

- Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from unextracted samples (spiked into the mobile phase) at three different concentrations.

- Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in the mobile phase.

- Stability: Assess the stability of the analyte in plasma under various conditions: freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Diagram of the Bioanalytical Workflow

Caption: A typical workflow for quantitative bioanalysis using a deuterated internal standard.

The Kinetic Isotope Effect and its Significance in Drug Development

Beyond their role as inert tracers in bioanalysis, deuterated compounds have a profound biological significance rooted in the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the C-D bond.[8] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[9]

Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond.[10] By strategically replacing hydrogen with deuterium at a metabolically vulnerable site on a drug molecule, it is possible to slow down its metabolism.[11] This "deuterium switch" can lead to several desirable outcomes:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer half-life (t½), increased exposure (AUC), and lower clearance (CL) of the drug.[12] This may allow for less frequent dosing and improved patient compliance.

-

Reduced Formation of Toxic Metabolites: If a drug's toxicity is associated with a specific metabolite, deuteration at the site of metabolism can reduce the formation of that toxic metabolite.[13]

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated drugs may exhibit improved efficacy.[14]

Quantitative Impact of Deuteration on Pharmacokinetics

The following table presents pharmacokinetic data from a study comparing methadone with its deuterated analog, d₉-methadone, in mice.

| Pharmacokinetic Parameter | Methadone | d₉-Methadone | Fold Change |

| Cmax (ng/mL) | Undisclosed | Undisclosed | 4.4-fold increase |

| AUC₀₋₈h (ng·h/mL) | Undisclosed | Undisclosed | 5.7-fold increase |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 5.2-fold decrease |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | 5.9-fold decrease |

| LD₅₀ (mg/kg) | 11.6 | 24.8 | 2.1-fold increase |

Data from a study on methadone and d₉-methadone in CD-1 male mice.[12]

The data clearly illustrates the significant impact of deuteration on the pharmacokinetic properties of methadone, leading to increased exposure, reduced clearance, and a notable increase in the lethal dose (LD₅₀), suggesting an improved safety profile.[12]

Diagram of the Kinetic Isotope Effect in Drug Metabolism

Caption: The kinetic isotope effect slows the metabolism of a deuterated drug.

Experimental Protocol for the Synthesis of a Deuterated Compound

This protocol provides a general methodology for the synthesis of a deuterated compound, using the synthesis of deuterated n-octylamine as an example.[15]

1. Deuteration of the Precursor:

- In a high-pressure reactor, combine the starting material (e.g., n-octanamide), a catalyst (e.g., a mixture of Pd/C and Rh/C), and a deuterated solvent system (e.g., a mixture of D₂O and a co-solvent like 2-propanol).

- Purge the reactor with an inert gas (e.g., argon) to remove oxygen.

- Heat the mixture under pressure and stir for an extended period (e.g., 48 hours) to facilitate the exchange of protons with deuterium atoms.

2. Work-up and Purification of the Deuterated Precursor:

- After cooling the reactor, filter the mixture to remove the catalyst.

- Evaporate the solvent under reduced pressure to obtain the crude deuterated precursor (e.g., deuterated n-octanamide).

- Purify the crude product if necessary, for example, by recrystallization or chromatography.

3. Reduction to the Final Deuterated Compound:

- In a separate reaction vessel under an inert atmosphere, prepare a solution of a reducing agent (e.g., lithium aluminum deuteride, LiAlD₄, in a dry solvent like THF).

- Slowly add a solution of the deuterated precursor to the reducing agent solution.

- Reflux the mixture for several hours to ensure complete reduction.

4. Quenching and Extraction:

- Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

- Extract the product into an organic solvent (e.g., diethyl ether).

- Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

5. Final Purification and Characterization:

- Remove the solvent under reduced pressure to yield the crude deuterated product (e.g., deuterated n-octylamine).

- Purify the final product, for example, by distillation or chromatography.

- Confirm the identity and isotopic enrichment of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

Deuterated internal standards are indispensable tools in modern drug development and bioanalysis. Their ability to mimic the behavior of the analyte of interest provides a robust solution to the challenges of matrix effects and sample preparation variability, leading to more accurate and precise quantitative data. Furthermore, the biological significance of deuteration extends beyond its use as an analytical tool. The kinetic isotope effect offers a powerful strategy in drug design to modulate the pharmacokinetic and toxicological properties of drug candidates, with the potential to create safer and more effective medicines. A thorough understanding of the principles and applications of deuterated compounds, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical research and development.

References

- 1. texilajournal.com [texilajournal.com]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. epj-conferences.org [epj-conferences.org]

Taurodeoxycholic acid-d4 physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Taurodeoxycholic acid-d4 (TDCA-d4). This deuterated bile acid analogue is a critical tool in metabolic research, primarily utilized as an internal standard for the accurate quantification of its non-labeled counterpart, Taurodeoxycholic acid (TDCA), in various biological matrices. This document compiles available data on its properties, outlines general experimental protocols for characterization, and visualizes its role in relevant signaling pathways.

Core Physical and Chemical Properties

This compound is the deuterated form of Taurodeoxycholic acid, a secondary bile acid formed by the conjugation of deoxycholic acid with taurine. The incorporation of four deuterium atoms increases its molecular weight, allowing for its distinction from the endogenous compound in mass spectrometry-based analyses.[1]

Identifiers and Chemical Formula

| Property | This compound | This compound Sodium Salt |

| Synonyms | TDCA-d4, 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid[2] | Sodium Taurodeoxycholate-d4, TDCA-d4 Sodium Salt[3] |

| CAS Number | 1332881-65-8 | 2410279-82-0[3] |

| Molecular Formula | C₂₆H₄₁D₄NO₆S | C₂₆H₄₀D₄NNaO₆S |

Physicochemical Data

| Property | Value (this compound) | Value (this compound Sodium Salt) |

| Molecular Weight | 503.7 g/mol | 525.71 g/mol |

| Appearance | Solid (Typically a white to off-white solid) | Crystalline solid[3] |

| Purity | ≥95% | ≥99% deuterated forms (d₁-d₄)[3] |

| Melting Point | Data not available. (Non-deuterated form: 204 - 208 °C) | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Available as a solution in methanol (100 µg/ml) | DMF: 25 mg/ml, DMSO: 20 mg/ml, Ethanol: 2 mg/ml, PBS (pH 7.2): 3 mg/ml[3] |

| Stability | ≥ 7 years at -20°C | ≥ 4 years at -20°C[3] |

| Storage | -20°C | -20°C[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published, as it is primarily synthesized and sold as a certified reference material. However, the following outlines the general methodologies that would be employed to determine its key physical and chemical properties.

Determination of Melting Point

The melting point of a solid crystalline substance like TDCA-d4 would typically be determined using a capillary melting point apparatus.

General Procedure:

-

A small amount of the dried, powdered sample is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block apparatus equipped with a thermometer or a digital temperature sensor.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Solubility Assessment

The solubility of TDCA-d4 sodium salt in various solvents is a key parameter for its application in biological assays and analytical methods.

General Procedure:

-

A known excess amount of the solid is added to a fixed volume of the solvent of interest (e.g., DMF, DMSO, Ethanol, PBS) in a vial.

-

The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or by gravimetric analysis after solvent evaporation.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of TDCA-d4. The absence of signals at specific chemical shifts corresponding to the deuterated positions would confirm the isotopic labeling. The sample is typically dissolved in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6) for analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition and the incorporation of deuterium atoms. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, which is crucial for its use as an internal standard in quantitative analyses.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in solution. The spectrum would show characteristic absorption bands for O-H, N-H, C=O, and S=O functional groups.

Signaling Pathways

Taurodeoxycholic acid, and by extension its deuterated analogue, is involved in cellular signaling, primarily through the Takeda G-protein-coupled receptor 5 (TGR5) and the PI3K/Akt pathway. These pathways are crucial in regulating metabolism, inflammation, and cell survival.

Conclusion

This compound is a high-purity, stable, isotopically labeled compound that is indispensable for quantitative studies of bile acid metabolism. While comprehensive public data on some of its specific physical properties are limited, its chemical identity, purity, and stability are well-established by suppliers for its intended use as an internal standard. The general experimental protocols described provide a framework for its characterization, and its involvement in key cellular signaling pathways underscores the broader biological relevance of the parent compound it is designed to trace. This guide serves as a foundational resource for researchers and professionals working with this important analytical tool.

References

Unlocking Lipid Metabolism: A Technical Guide to Novel Applications of TDCA-d4 in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the expanding applications of Taurochenodeoxycholic acid-d4 (TDCA-d4) in the field of lipidomics. Traditionally utilized as a robust internal standard for mass spectrometry-based quantification, the potential of this deuterated bile acid analogue is being extended to more dynamic studies of lipid metabolism and its dysregulation in various disease states. This document provides an in-depth overview of its core applications, detailed experimental protocols, and a forward look into its novel uses for advancing our understanding of lipid signaling and metabolic pathways.

Core Application: Quantitative Bioanalysis of Taurochenodeoxycholic Acid (TDCA)

The primary and most critical application of TDCA-d4 is its use as an internal standard for the accurate and precise quantification of endogenous Taurochenodeoxycholic acid (TDCA) in biological matrices.[1][2][3] Due to its structural and chemical similarity to TDCA, TDCA-d4 co-elutes and exhibits identical ionization efficiency in mass spectrometry, yet is distinguishable by its higher mass. This allows for the correction of variability introduced during sample preparation and analysis, which is essential for reliable quantification in complex biological samples.[4]

Physicochemical Properties of TDCA-d4

A comprehensive understanding of the physical and chemical characteristics of TDCA-d4 is crucial for its effective implementation in analytical methodologies.

| Property | Value | Reference |

| Formal Name | 2-[[(3α,5β,7α)-3,7-dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt | --INVALID-LINK-- |

| CAS Number | 2410279-85-3 | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₄₀D₄NO₆S · Na | --INVALID-LINK-- |

| Formula Weight | 525.7 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF, and Ethanol | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 2 years | --INVALID-LINK-- |

Typical Quantitative Performance

The use of TDCA-d4 as an internal standard in LC-MS/MS methods for TDCA quantification typically yields high accuracy and precision. The following table summarizes expected performance characteristics for such an assay, based on established methodologies for bile acid analysis.

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85% - 115% |

| Matrix Effect | Minimal, corrected by internal standard |

| Recovery | > 80% |

Experimental Protocol: Quantification of TDCA in Human Plasma

This section details a representative protocol for the quantification of TDCA in human plasma using TDCA-d4 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents

-

TDCA and TDCA-d4 analytical standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K₂EDTA)

-

Protein precipitation plates or tubes

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of TDCA-d4 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate for LC-MS/MS analysis.

References

Methodological & Application

Application Note: High-Throughput Analysis of Bile Acids Using Taurodeoxycholic Acid-d4 as an Internal Standard by LC-MS/MS

Introduction Bile acids (BAs) are crucial signaling molecules and end products of cholesterol metabolism, playing a significant role in lipid digestion and absorption.[1] The accurate quantification of individual bile acids in biological matrices is vital for diagnosing and monitoring hepatobiliary and intestinal diseases.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis due to its superior sensitivity, specificity, and resolution.[1][3] However, challenges such as matrix effects and variations in sample recovery can compromise data accuracy.[4][5] The use of a stable isotope-labeled internal standard (IS), such as Taurodeoxycholic acid-d4 (TDCA-d4), is essential to compensate for these variations and ensure robust and reliable quantification.[5] This document provides a detailed protocol for the quantification of bile acids in biological samples using TDCA-d4 as an internal standard.

Principle TDCA-d4 is an ideal internal standard for the quantification of Taurodeoxycholic acid (TDCA) and other related bile acids. Since it is chemically identical to its endogenous counterpart but has a different mass due to the deuterium labels, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[5] By adding a known concentration of TDCA-d4 to each sample prior to preparation, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio normalization corrects for analyte loss during sample preparation and variations in instrument response, leading to high precision and accuracy.

Experimental Protocols

Materials and Reagents

-

Standards: Taurodeoxycholic acid (TDCA), this compound (TDCA-d4), and other relevant bile acid standards.

-

Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.[6]

-

Additives: Formic acid and ammonium acetate (LC-MS grade).[6]

-

Biological Matrix: Human serum, plasma, or fecal samples.

-

Equipment: Analytical balance, vortex mixer, centrifuge, sample vials, and a liquid chromatography-tandem mass spectrometry system.

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve bile acid standards and TDCA-d4 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Mixture: Prepare a mixed working solution of all bile acid analytes by diluting the stock solutions in a 50:50 methanol/water mixture.

-

Internal Standard (IS) Working Solution: Dilute the TDCA-d4 stock solution with methanol or an appropriate solvent to a final concentration (e.g., 5000 nM).[7] This solution will be spiked into all samples, calibrators, and quality controls.

Sample Preparation

A. Plasma or Serum Samples (Protein Precipitation)

-

Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

-

Add 20 µL of the TDCA-d4 IS working solution.[1]

-

Add 800 µL of ice-cold acetonitrile or 2-propanol to precipitate proteins.[4][8]

-

Vortex the mixture for 3 minutes.[3]

-

Centrifuge at high speed (e.g., 18,000 rcf or 21,000 rpm) for 10-20 minutes at 4°C to pellet the proteins.[3][6][7]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C.[4]

-

Reconstitute the dried extract in 200 µL of a 50:50 methanol/water solution.[4][6]

-

Vortex, centrifuge again, and transfer the final supernatant to an LC-MS vial for analysis.

B. Fecal Samples

-

Homogenize fecal samples.

-

Weigh an aliquot of the homogenized sample.

-

Add ice-cold methanol containing the TDCA-d4 internal standard (e.g., 1 mL).[7]

-

Shake vigorously for 30 minutes at 4°C.[7]

-

Centrifuge at 21,000 rpm for 20 minutes.[7]

-

Transfer the supernatant to a new tube, dilute with 0.1% aqueous formic acid, filter, and transfer to an LC vial for analysis.[7]

LC-MS/MS Instrumental Conditions

-

LC System: Agilent 1290 UPLC or equivalent.[2]

-

MS System: Agilent 6490, AB Sciex 5000, or equivalent triple quadrupole mass spectrometer.[2][9]

-

Column: A reverse-phase column such as an Ascentis® Express C18 (100 mm × 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18 is recommended for separating isobaric bile acids.[2]

-

Ionization Source: Electrospray Ionization (ESI) in negative mode.[1][10]

Table 1: LC Gradient and MS Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Mobile Phase A | Water with 0.1% formic acid or 20 mM ammonium acetate, pH 8.0.[7] |

| Mobile Phase B | Acetonitrile or a mixture of acetonitrile/isopropanol.[1][7] |

| Flow Rate | 0.3 - 0.5 mL/min.[2][3] |

| Column Temperature | 40 - 60 °C.[1][3] |

| Injection Volume | 3 - 10 µL.[1][2] |

| Gradient | A typical gradient starts at a low percentage of B, ramps up to elute analytes, followed by a high-organic wash and re-equilibration.[1][2] |

| Mass Spectrometry | |

| Ion Mode | ESI Negative.[1] |

| Ion Spray Voltage | -4500 V.[3] |

| Temperature | 450 °C.[3] |

| Scan Type | Multiple Reaction Monitoring (MRM).[7] |

| MRM Transitions | See Table 2 below. |

Table 2: Example MRM Transitions for TDCA and TDCA-d4

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Details |

| TDCA | 498.3 | 80.0 | Taurine-conjugated BAs produce a product ion of m/z 80.[9] |

| TDCA-d4 (IS) | 502.4 | 80.0 | The precursor ion mass is shifted by +4 Da due to deuterium labeling.[11] |

Data Presentation and Method Performance

The method should be validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with 1/x or 1/x² weighting is commonly used.[6]

Table 3: Summary of Quantitative Method Validation Data

| Parameter | Typical Performance |

| Linearity Range | 5 - 5000 ng/mL.[1] |

| Correlation Coefficient (R²) | > 0.99.[1][12] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL.[1] |

| Intra- and Inter-Assay Precision (CV%) | < 10%.[1] |

| Accuracy (% Bias) | Within 85% to 115%.[1] |

| Recovery | 92% to 110%.[1] |